molecular formula C18H17N5O2 B2547473 N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-13-2

N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2547473
CAS RN: 951903-13-2
M. Wt: 335.367
InChI Key: DXCLEMIXIVNYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an acetylphenyl group and a methylphenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the acetylphenyl and methylphenyl groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

This compound, like other triazoles, could potentially undergo a variety of chemical reactions. For example, it might react with electrophiles due to the presence of the amino group . It could also potentially undergo reactions involving the carbonyl group in the acetylphenyl portion of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar amine and carbonyl groups .

Scientific Research Applications

Antibacterial Activity

STL016284 has been synthesized and evaluated for its antibacterial properties. In-depth studies using molecular docking techniques revealed significant activity against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) against E. coli and P. aeruginosa was determined as 256 μg/mL, while for S. aureus, it ranged from 256 to 512 μg/mL. Although the MIC values are higher than reference drugs like amoxicillin and ciprofloxacin, STL016284 still demonstrates promising antibacterial potential.

Nonlinear Optical Properties

STL016284 belongs to the chalcone family and exhibits nonlinear optical (NLO) properties. Its molecular structure, vibrational modes, and optical behavior have been investigated. The compound’s α, β-unsaturated ketone structure makes it interesting for potential NLO applications .

Medicinal Applications

Sulfonamides, including STL016284, have been widely studied for their therapeutic properties. While this specific compound shows antibacterial activity, other sulfonamides have been explored as antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . Further research may uncover additional medicinal applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-6-8-15(9-7-11)23-17(19)16(21-22-23)18(25)20-14-5-3-4-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCLEMIXIVNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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